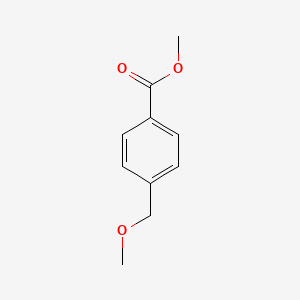

Methyl 4-(methoxymethyl)benzoate

Übersicht

Beschreibung

Methyl 4-(methoxymethyl)benzoate is an organic compound with the molecular formula C10H12O3. It is a methyl ester derivative of 4-(methoxymethyl)benzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-(methoxymethyl)benzoate can be synthesized through the esterification of 4-(methoxymethyl)benzoic acid with methanol in the presence of an acid catalyst such as hydrochloric acid. The reaction is typically conducted under reflux conditions for about 2.5 hours. After the reaction, the product is separated using liquid extraction and purified by rotary evaporation .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Oxidation Reactions

Methyl 4-(methoxymethyl)benzoate can be oxidized to form 4-(methoxymethyl)benzoic acid.

-

Common Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3).

-

Major Product Formed: 4-(methoxymethyl)benzoic acid.

Reduction Reactions

Reduction reactions convert the ester group of this compound to an alcohol group, forming 4-(methoxymethyl)benzyl alcohol.

-

Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

-

Major Product Formed: 4-(methoxymethyl)benzyl alcohol.

Substitution Reactions

The methoxymethyl group in this compound can be substituted with other functional groups under appropriate conditions.

-

Reagents: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

-

Major Products Formed: Various substituted benzoates, depending on the substituent introduced.

Diels-Alder Reaction Side Products

In the synthesis of methyl 4-(methoxymethyl)benzene carboxylate (MMBC) from methyl 4-formylcyclohexa-1,3-diene-1-carboxylate (MMFC) and ethylene, several side products can be formed .

-

Side Products: Compounds I, II, and III are formed as side products in the Sn-β system . Compound I is identified as methyl 4-formylcyclohexa-1,3-diene-1-carboxylate .

-

Reaction Pathway: MMFC reacts with ethylene to form MMBC via a ring-opened Diels-Alder adduct . Compound I can also be formed via a Lewis acid-catalyzed pathway involving an alternate ring-opened Diels-Alder adduct and the elimination of methanol .

Hydrolysis

Methyl 4-(methoxymethoxy)benzoate can undergo hydrolysis to release active components.

-

Hydrolysis Products: In aqueous environments, the ester bond undergoes hydrolysis, resulting in the formation of 4-(methoxymethyl)benzoic acid, which may exhibit various biological activities.

-

Mechanism of Action: The released 4-(methoxymethyl)benzoic acid can interact with biological targets such as enzymes or receptors.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl 4-(methoxymethyl)benzoate serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in:

- Pharmaceutical Development: The compound is involved in the synthesis of potential drug candidates, particularly those targeting various diseases.

- Agrochemicals: It is used in the production of pesticides and herbicides.

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties: Studies have shown that this compound can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

- Anticancer Activity: The compound has demonstrated cytotoxic effects against several human cancer cell lines, including breast and colon cancers. Mechanistically, it induces apoptosis and inhibits cell proliferation through modulation of signaling pathways such as MAPK and PI3K/Akt.

Industrial Applications

In industrial settings, this compound is utilized for:

- Specialty Chemicals Production: It serves as a reagent in various chemical processes.

- Food Industry: The compound is used as a food additive due to its flavoring properties.

Case Study 1: Antimicrobial Research

A study evaluating the antimicrobial efficacy of this compound revealed its potential as a new antimicrobial agent against resistant bacterial strains. The findings indicated that derivatives of this compound could disrupt bacterial cell membranes, leading to cell death.

Case Study 2: Anticancer Activity

Research published on the anticancer effects of this compound demonstrated its ability to induce apoptosis in cancer cells. The study highlighted its effectiveness against breast cancer cells and suggested further exploration into its mechanism of action for potential therapeutic applications.

Wirkmechanismus

The mechanism of action of methyl 4-(methoxymethyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 4-(methoxymethyl)benzoic acid, which can then interact with enzymes or receptors in biological systems. The pathways involved may include ester hydrolysis and subsequent binding to target proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 4-methylbenzoate: Similar in structure but lacks the methoxymethyl group.

Methyl 4-methoxybenzoate: Contains a methoxy group instead of a methoxymethyl group.

Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a methoxymethyl group.

Uniqueness

Methyl 4-(methoxymethyl)benzoate is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications and research studies.

Biologische Aktivität

Methyl 4-(methoxymethyl)benzoate, also known as this compound, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is an ester formed from the reaction of 4-(methoxymethyl)benzoic acid and methanol. The molecular formula is , and its structure includes a methoxy group and a benzoate moiety, which contribute to its chemical reactivity and biological interactions.

The biological activity of this compound primarily involves its ability to undergo hydrolysis, releasing the active form, 4-(methoxymethyl)benzoic acid. This active form can interact with various biomolecules, including enzymes and receptors. The proposed mechanisms of action include:

- Ester Hydrolysis : The ester bond can be hydrolyzed to yield the corresponding acid, which may exhibit different biological activities.

- Protein Binding : The released acid may bind to specific proteins or enzymes, modulating their activity and influencing biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been shown to disrupt bacterial cell membranes and inhibit essential enzymes, contributing to its efficacy against various bacterial strains. For instance:

- Antibacterial Activity : Studies have demonstrated that this compound can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with minimal inhibitory concentrations (MICs) ranging from to .

Anticancer Potential

There is emerging evidence suggesting that this compound may induce apoptosis in cancer cells. This effect is thought to occur through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. The compound's unique structural features are believed to enhance its bioactivity in cancer research.

Case Studies

- Antifeedant Activity : A study on various methyl hydroxy-methoxybenzoates, including this compound, investigated their antifeedant effects on herbivorous insects. The results indicated significant antifeedant properties, suggesting potential applications in pest management .

- Synthesis and Biological Testing : A series of synthetic derivatives of this compound were evaluated for their biological activities. The synthesis involved regioselective protection-deprotection strategies that resulted in compounds with enhanced activity against microbial strains .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Biological Activities |

|---|---|---|

| Methyl benzoate | Simple benzoate without substituents | Limited bioactivity |

| Methyl 4-methoxybenzoate | Contains a methoxy group | Antimicrobial properties |

| Methyl 4-(2-methoxyacetyl)benzoate | Methoxyacetyl substituent | Induces apoptosis in cancer cells |

| Methyl 3-methoxy-4-(methoxymethyl)benzoate | Additional methoxy group | Enhanced enzyme inhibition |

Eigenschaften

IUPAC Name |

methyl 4-(methoxymethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-7-8-3-5-9(6-4-8)10(11)13-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSICQFZFHOPSCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.